molecular formula C13H20N2 B15340061 N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine

N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine

Cat. No.: B15340061
M. Wt: 204.31 g/mol
InChI Key: SBIIDWBCKDPAAX-UHFFFAOYSA-N
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Description

N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(propan-2-yl)benzyl chloride and azetidin-3-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-(propan-2-yl)benzyl chloride is added to a solution of azetidin-3-amine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the biological activity of azetidine derivatives.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine
  • N-{[4-(propan-2-yl)phenyl]methyl}piperidine
  • N-{[4-(propan-2-yl)phenyl]methyl}morpholine

Uniqueness

N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine is unique due to its four-membered azetidine ring, which imparts different chemical and biological properties compared to the five-membered pyrrolidine or six-membered piperidine and morpholine rings. The strain in the azetidine ring can lead to different reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]azetidin-3-amine

InChI

InChI=1S/C13H20N2/c1-10(2)12-5-3-11(4-6-12)7-15-13-8-14-9-13/h3-6,10,13-15H,7-9H2,1-2H3

InChI Key

SBIIDWBCKDPAAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2CNC2

Origin of Product

United States

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